molecular formula C13H23NS B7635810 N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine

N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine

Cat. No. B7635810
M. Wt: 225.40 g/mol
InChI Key: LPUQUFHIBPDLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine, also known as CP-55940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1970s by Pfizer researchers, and since then, it has been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors. When N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the endocannabinoid system can lead to a variety of physiological effects, including pain relief, inflammation reduction, and neuroprotection.
Biochemical and Physiological Effects:
N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have analgesic properties, which make it a potential treatment for chronic pain. N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has also been shown to have anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as arthritis. Additionally, N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been shown to have neuroprotective properties, which make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine in lab experiments is that it is a potent and selective agonist of the CB1 and CB2 receptors. This makes it a useful tool for studying the endocannabinoid system and its effects on various physiological processes. However, one limitation of using N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine is that it is a synthetic compound, and its effects may not accurately reflect the effects of natural cannabinoids found in the body.

Future Directions

There are several future directions for research on N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a treatment for chronic pain and inflammation. Additionally, further research is needed to better understand the effects of N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine on the endocannabinoid system and its potential therapeutic applications.
Conclusion:
In conclusion, N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. It acts as a potent agonist of the CB1 and CB2 receptors, and has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. While there are limitations to using N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine in lab experiments, it remains a useful tool for studying the endocannabinoid system and its effects on various physiological processes. Further research is needed to fully understand the potential therapeutic applications of N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine.

Synthesis Methods

The synthesis of N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine is a complex process that involves several steps. The first step is the synthesis of 3-methylsulfanyl-cyclopentanone, which is then reacted with dicyclopropylmethylamine to produce the intermediate compound. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the final product, N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine.

Scientific Research Applications

N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been used extensively in scientific research as a tool to study the endocannabinoid system. It has been shown to bind to both CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine has been used to study the effects of cannabinoids on pain, inflammation, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NS/c1-15-12-7-6-11(8-12)14-13(9-2-3-9)10-4-5-10/h9-14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUQUFHIBPDLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCC(C1)NC(C2CC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(dicyclopropylmethyl)-3-methylsulfanylcyclopentan-1-amine

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